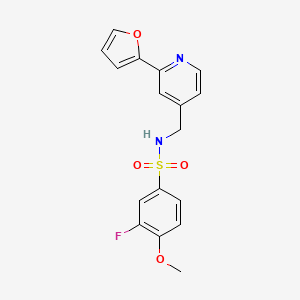
3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H15FN2O4S and its molecular weight is 362.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C18H15FN2O3S
- CAS Number : 2034343-00-3
This compound features a sulfonamide moiety, which is known for its diverse biological activities, including antibacterial and antitumor effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The following mechanisms have been proposed based on available research:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular proliferation and survival.
- Modulation of Signaling Pathways : It may influence various signaling cascades, particularly those associated with cancer cell growth and resistance mechanisms.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties, potentially making this compound effective against certain bacterial strains.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. A comparative analysis of related compounds shows varying degrees of potency against different cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.6 ± 0.5 | EGFR Inhibition |
| Compound B | MCF7 (Breast) | 8.1 ± 1.0 | Apoptosis Induction |
| This compound | HeLa (Cervical) | TBD | TBD |
Note: TBD indicates that the specific data for this compound is currently under investigation.
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been evaluated against various bacterial strains. Preliminary results indicate promising activity:
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 ± 1.0 | |
| Escherichia coli | 15.0 ± 1.5 | |
| Pseudomonas aeruginosa | 20.0 ± 2.0 |
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in treating diseases associated with bacterial infections and cancer:
-
Study on Anticancer Properties : A recent publication explored the effects of similar sulfonamide derivatives on tumor growth in vivo, showing a significant reduction in tumor size compared to control groups.
"The administration of sulfonamide derivatives led to a marked decrease in tumor volume, indicating their potential as therapeutic agents in oncology."
-
Antimicrobial Efficacy Assessment : In vitro studies demonstrated that the compound effectively inhibited the growth of antibiotic-resistant bacterial strains, suggesting its utility in developing new antimicrobial therapies.
"Our findings suggest that this class of compounds could serve as a backbone for designing novel antibiotics."
Propriétés
IUPAC Name |
3-fluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c1-23-16-5-4-13(10-14(16)18)25(21,22)20-11-12-6-7-19-15(9-12)17-3-2-8-24-17/h2-10,20H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGBXLOTRMYJEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














